



## Application Notes and Protocols for Post-Synthesis Modification of RNA Containing TBDMS

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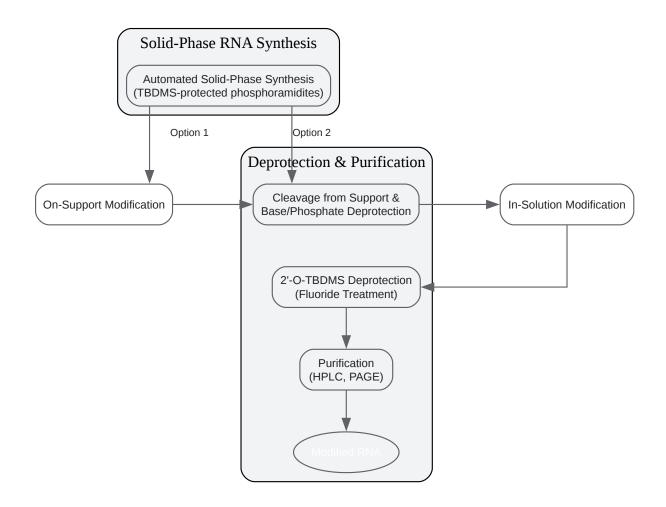
These application notes provide a comprehensive guide to the post-synthesis modification of RNA oligonucleotides synthesized using tert-butyldimethylsilyl (TBDMS) as the 2'-hydroxyl protecting group. Detailed protocols for on-support and in-solution modifications, along with critical deprotection and purification steps, are outlined.

The use of TBDMS as a 2'-hydroxyl protecting group is a cornerstone of solid-phase RNA synthesis via phosphoramidite chemistry. Its stability to the acidic and basic conditions of the synthesis cycle, coupled with its selective removal by fluoride ions, allows for the robust production of RNA oligonucleotides.[1][2] Post-synthesis modification further expands the functional repertoire of synthetic RNA, enabling the introduction of labels, crosslinkers, and other moieties crucial for therapeutic and research applications.

### **Core Concepts and Workflow**

The general strategy for post-synthesis modification of TBDMS-protected RNA involves a multistep process that begins after the automated solid-phase synthesis of the desired RNA sequence. The key decision point is whether to perform the modification while the RNA is still attached to the solid support (on-support) or after it has been cleaved and the base/phosphate protecting groups have been removed (in-solution).





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Figure 1: General workflow for post-synthesis modification of TBDMS-protected RNA.

# Data Summary: Reaction Conditions and Deprotection Strategies

The following tables summarize typical reaction conditions for the key steps in the postsynthesis modification and deprotection of TBDMS-protected RNA.

Table 1: On-Support and In-Solution Modification Conditions



<b>Modification Type</b>	Reagent/Reaction	Typical Conditions	Reference
On-Support	Thiolation (e.g., for 10% Thioacetic acid in acetonitrile		12 h, room temperature[3][4]
Amination (via convertible nucleoside)	2 M Alkylamine in THF	2-5 h, 55 °C[3]	
Bio-orthogonal Labeling (e.g., TCO)	TCO-modifier phosphoramidite during synthesis, then Tz-DMT	1 h, room temperature[5]	
In-Solution	Amine Modification (via NHS ester)	Amine-reactive NHS ester in aqueous buffer (pH 7-9)	Varies, typically 1-4 h, room temperature
Click Chemistry (CuAAC)	Azide-modified RNA, alkyne-label, CuSO <sub>4</sub> , sodium ascorbate	Varies, typically 1-12 h, room temperature	

Table 2: Standard Deprotection Protocols for TBDMS-Protected RNA



Step	Reagent	Conditions	Purpose	Reference
Cleavage &     Base/Phosphate     Deprotection				_
Standard	Aqueous Ammonia/Ethano I (3:1 v/v)	17 h, 55°C	Cleavage from CPG, removal of acyl base and cyanoethyl phosphate protecting groups.[2]	
UltraFast	Ammonium Hydroxide/Methyl amine (AMA) (1:1 v/v)	10 min, 65°C	Rapid cleavage and deprotection. Requires acetylprotected Cytidine.[6][7][8]	_
Mild	Aqueous Ammonia/Ethano I (3:1 v/v)	4-17 h, room temperature	For base-labile modifications.[7]	
2. 2'-O-TBDMS Deprotection (Desilylation)				-
Standard	1M Tetrabutylammon ium fluoride (TBAF) in THF	12-24 h, room temperature	Removal of 2'-O-TBDMS groups.	
Alternative	Triethylamine trihydrofluoride (TEA·3HF) in DMSO or NMP	1.5-2.5 h, 65°C	Faster deprotection, reduces risk of RNA degradation.[6] [8][10]	_



### **Experimental Protocols**

## Protocol 1: On-Support Thiolation of a Uridine Residue to 4-Thiouridine (s<sup>4</sup>U)

This protocol describes the conversion of a precursor uridine, modified with a good leaving group at the 4-position (e.g., 4-triazolyl or 4-chlorophenyl), to 4-thiouridine while the RNA is still attached to the solid support.

#### Materials:

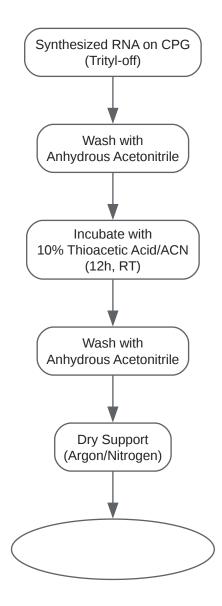
- CPG solid support with synthesized TBDMS-protected RNA containing a convertible uridine.
- 10% (v/v) Thioacetic acid in anhydrous acetonitrile.
- Anhydrous acetonitrile for washing.
- · Syringe or synthesizer column.
- Deprotection reagents (see Protocol 3).

#### Procedure:

- Following solid-phase synthesis, ensure the final 5'-DMT group is removed (trityl-off).
- Wash the CPG support thoroughly with anhydrous acetonitrile to remove any residual synthesis reagents.
- Prepare a fresh solution of 10% thioacetic acid in anhydrous acetonitrile.
- Using a syringe, pass the thioacetic acid solution over the CPG support. Ensure the support is fully wetted.
- Seal the column or vessel and allow the reaction to proceed for 12 hours at room temperature.[3][4]
- After the incubation, expel the reagent solution and wash the support extensively with anhydrous acetonitrile.



- Dry the support under a stream of argon or nitrogen.
- The support-bound, thiolated RNA is now ready for cleavage and deprotection as described in Protocol 3.



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Figure 2: Workflow for on-support thiolation of RNA.

## Protocol 2: In-Solution Amine Labeling via NHS Ester Chemistry



This protocol is for labeling a fully deprotected but still 2'-O-TBDMS protected RNA that contains a primary amine. The amine is typically introduced during synthesis using a modified phosphoramidite (e.g., Amino-Modifier C6).

#### Materials:

- RNA oligonucleotide with 2'-O-TBDMS groups intact and a single primary amine, postcleavage and base deprotection.
- Amine-reactive dye or molecule (e.g., NHS ester of a fluorophore).
- Labeling Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.5.
- Anhydrous DMSO.
- Size exclusion chromatography (SEC) column (e.g., NAP-10) for purification.

#### Procedure:

- After cleavage from the support and base/phosphate deprotection, purify the 2'-O-TBDMS protected RNA to remove failure sequences.
- Dissolve the RNA in the labeling buffer to a concentration of 1-5 mM.
- Dissolve the amine-reactive NHS ester in a small amount of anhydrous DMSO to create a 10-20 fold molar excess relative to the RNA.
- Add the NHS ester solution to the RNA solution. Vortex briefly to mix.
- Incubate the reaction for 2-4 hours at room temperature in the dark.
- Purify the labeled, 2'-O-TBDMS protected RNA from the excess unreacted label using a size exclusion column.
- The purified, labeled RNA is now ready for the final 2'-desilylation step as described in Protocol 3.



## Protocol 3: Complete Deprotection of Modified TBDMS-RNA

This protocol outlines the final deprotection steps after any on-support or in-solution modifications have been completed.

Part A: Cleavage and Base/Phosphate Deprotection (if not already performed)

- Reagent: Use AMA for rapid deprotection or aqueous ammonia/ethanol for milder conditions.
   [7]
- Procedure:
  - Transfer the CPG support to a screw-cap vial.
  - Add 1.5 mL of the chosen deprotection solution.
  - Seal the vial tightly and incubate under the conditions specified in Table 2.[8]
  - After incubation, transfer the supernatant containing the cleaved RNA to a new tube.
  - Evaporate the solution to dryness using a vacuum concentrator.

Part B: 2'-O-TBDMS Group Removal (Desilylation)

- Reagent: Triethylamine trihydrofluoride (TEA·3HF) is recommended for its efficiency and reduced side reactions.[6][8]
- Procedure:
  - To the dried RNA pellet, add 100 μL of anhydrous DMSO. Heat gently (65°C for 5 min) if necessary to fully dissolve the RNA.[6][8]
  - Add 125 μL of TEA·3HF solution. Mix well.[6][8]
  - Incubate the mixture at 65°C for 2.5 hours.[6][8]
  - Cool the reaction vial briefly in a freezer.

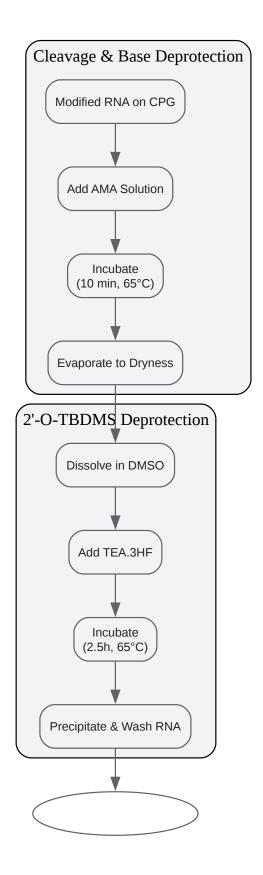






- Quench the reaction and precipitate the fully deprotected RNA. This can be done by adding a salt solution (e.g., 3 M sodium acetate) followed by n-butanol or ethanol.[10]
- Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with ethanol.
- Dry the final RNA pellet.





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Figure 3: Detailed workflow for the complete deprotection of modified TBDMS-RNA.



## **Final Purification and Analysis**

Following complete deprotection, the modified RNA must be purified to remove any remaining protecting group fragments, salts, and failure sequences. High-Performance Liquid Chromatography (HPLC), using either ion-exchange or reverse-phase methods, is the preferred technique.[1][11] Polyacrylamide gel electrophoresis (PAGE) is also a highly effective method for purification and analysis.[3] The identity and purity of the final product should be confirmed by mass spectrometry (ESI or MALDI-ToF).[3]

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